REACTION_CXSMILES
|
CN(C)C=O.O=[CH:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:11]([O:12][CH3:13])[C:9]=1[OH:10].Cl[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:13][O:12][C:11]1[C:9]2[O:10][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:7][C:8]=2[CH:16]=[CH:15][CH:14]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
O=CC1=C(O)C(OC)=CC=C1
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 120° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble inorganic salts, and 1N hydrochloric acid (50 ml)
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted 4 times with totally 150 ml of ethyl acetate containing 15% of n-hexane
|
Type
|
WASH
|
Details
|
The organic layers were washed with distilled water (100 ml) and with saturated brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The sodium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (solvent: n-hexane/ethyl acetate=10/1 to 5/1)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C=C(OC21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |